Higher LD₅₀ Enables Wider Dosing Latitude Than Other Lipid-Soluble Dithiols Including BAL
DEDMS exhibits an intraperitoneal LD₅₀ of approximately 2.6 mmol/kg in mice, a value that permits administration at a higher dosage than other known lipid-soluble dithiols [1]. By comparison, BAL (2,3-dimercaptopropanol) — the classical lipid-soluble dithiol chelator — has a substantially lower LD₅₀ and consequently a narrower therapeutic window; DMSA, by contrast, is markedly less toxic (oral LD₅₀ >3 g/kg, ~30× BAL) but is water-soluble and cannot access the same tissue compartments [2]. The 2.6 mmol/kg LD₅₀ value for DEDMS is corroborated as approximately 2.6 mmol/kg (i.p., mouse) in the definitive Singh et al. (1988) Toxicology Letters publication [1].
| Evidence Dimension | Acute toxicity — LD₅₀ (i.p., mouse) |
|---|---|
| Target Compound Data | DEDMS: ~2.6 mmol/kg (i.p., mouse) |
| Comparator Or Baseline | BAL (2,3-dimercaptopropanol): LD₅₀ substantially lower (exact i.p. mouse LD₅₀ values for BAL are reported in the literature as approximately 0.5–1.0 mmol/kg range; DMSA is approximately 30-fold less toxic than BAL per Graziano et al. 1978). |
| Quantified Difference | DEDMS LD₅₀ is higher than other lipid-soluble dithiols (Singh et al. 1988 explicitly states DEDMS 'can be given at a higher dosage than other known lipid-soluble dithiols'). DMSA oral LD₅₀ >3 g/kg (~30× BAL), but DMSA is not lipid-soluble. |
| Conditions | Study in mice; i.p. administration; pure DEDMS compound synthesized and characterized by melting point (61–62 °C) and solubility (warm peanut oil). Singh et al., Toxicol Lett. 1988. |
Why This Matters
For in vivo chelation studies, a higher LD₅₀ allows DEDMS to be dosed at levels that achieve therapeutic metal mobilization without incurring the acute toxicity that limits BAL dosing, and its lipophilic character simultaneously enables tissue penetration that water-soluble DMSA cannot achieve.
- [1] Singh PK, Jones MM, Gale GR, Atkins LM, Smith AB. Mobilization of aged in vivo cadmium deposits by diethyl dimercaptosuccinate. Toxicol Lett. 1988 Jun;41(3):239-44. doi:10.1016/0378-4274(88)90060-4. PMID: 2836977. (States LD₅₀ ≈ 2.6 mmol/kg i.p. in mice; permits higher dosing than other lipid-soluble dithiols.) View Source
- [2] Graziano JH, Cuccia D, Friedheim E. The pharmacology of 2,3-dimercaptosuccinic acid and its potential use in arsenic poisoning. J Pharmacol Exp Ther. 1978;207(3):1051-1055. (Reports DMSA LD₅₀ >3 g/kg in rats and mice, approximately 30 times the LD₅₀ of BAL.) View Source
